molecular formula C19H23N3O3 B5855659 1-(3,5-dimethoxybenzoyl)-4-(2-pyridinylmethyl)piperazine

1-(3,5-dimethoxybenzoyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5855659
M. Wt: 341.4 g/mol
InChI Key: JXCSCGAIHJQDTM-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzoyl)-4-(2-pyridinylmethyl)piperazine (compound 1) is a chemical compound that has been extensively studied for its potential application in scientific research. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

Compound 1 acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant-like effects. Compound 1 also has affinity for other receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the α1-adrenoceptor, although its activity at these receptors is weaker than at the 5-HT1A receptor.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects, including increasing the release of serotonin in the brain, reducing anxiety-like behavior in animal models, and enhancing the antidepressant-like effects of other drugs. It has also been shown to have a sedative effect in some animal models, although this effect appears to be weaker than its anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using compound 1 in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. Another advantage is its anxiolytic and antidepressant-like effects, which make it a potential therapeutic agent for these conditions. However, a limitation of using compound 1 is its partial agonist activity, which means that it may not fully activate the receptor in the same way as a full agonist. In addition, compound 1 has been shown to have weaker activity at other receptors, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on compound 1. One area of interest is its potential as a therapeutic agent for anxiety and depression, either alone or in combination with other drugs. Another area of interest is its use as a radioligand for imaging the serotonin 5-HT1A receptor using PET. Further investigation of the biochemical and physiological effects of compound 1, including its effects on other neurotransmitter systems, may also be of interest. Finally, the development of more potent and selective compounds based on the structure of compound 1 may lead to new insights into the role of the serotonin 5-HT1A receptor in health and disease.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 4-(2-pyridinylmethyl)piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-(2-pyridinylmethyl)piperazine with 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base. The yield of compound 1 using these methods ranges from 45% to 80%.

Scientific Research Applications

Compound 1 has been investigated for its potential application in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. Compound 1 has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for these conditions. In addition, compound 1 has been investigated for its potential as a radioligand for imaging the serotonin 5-HT1A receptor using positron emission tomography (PET).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-11-15(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)14-16-5-3-4-6-20-16/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCSCGAIHJQDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone

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